molecular formula C13H12O4 B15057487 5-(2-Methoxybenzyl)furan-2-carboxylic acid

5-(2-Methoxybenzyl)furan-2-carboxylic acid

Katalognummer: B15057487
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: UMDGLCKFAVNFLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Methoxybenzyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 2-methoxybenzyl group at the 5-position and a carboxylic acid group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxybenzyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzyl bromide and furan-2-carboxylic acid.

    Reaction Conditions: The key step involves the coupling of 2-methoxybenzyl bromide with furan-2-carboxylic acid under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Methoxybenzyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-(2-Methoxybenzyl)furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(2-Methoxybenzyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 5-(2-Methoxybenzyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and methoxybenzyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(2-Hydroxybenzyl)furan-2-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    5-(2-Methylbenzyl)furan-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

    5-(2-Chlorobenzyl)furan-2-carboxylic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 5-(2-Methoxybenzyl)furan-2-carboxylic acid imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity and interactions in various chemical and biological systems.

Eigenschaften

Molekularformel

C13H12O4

Molekulargewicht

232.23 g/mol

IUPAC-Name

5-[(2-methoxyphenyl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C13H12O4/c1-16-11-5-3-2-4-9(11)8-10-6-7-12(17-10)13(14)15/h2-7H,8H2,1H3,(H,14,15)

InChI-Schlüssel

UMDGLCKFAVNFLK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1CC2=CC=C(O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.